2-Carene-4-methanol, acetate 2-Carene-4-methanol, acetate
Brand Name: Vulcanchem
CAS No.: 15103-33-0
VCID: VC21005544
InChI: InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3
SMILES: CC1=CC2C(C2(C)C)CC1COC(=O)C
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol

2-Carene-4-methanol, acetate

CAS No.: 15103-33-0

Cat. No.: VC21005544

Molecular Formula: C13H20O2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

2-Carene-4-methanol, acetate - 15103-33-0

Specification

CAS No. 15103-33-0
Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
IUPAC Name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate
Standard InChI InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3
Standard InChI Key JKPMQDRFEWGKLS-UHFFFAOYSA-N
SMILES CC1=CC2C(C2(C)C)CC1COC(=O)C
Canonical SMILES CC1=CC2C(C2(C)C)CC1COC(=O)C

Introduction

Chemical Identification and Structure

2-Carene-4-methanol, acetate is a bicyclic organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol . The compound is formally known by its IUPAC name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate . It features a bicyclo[4.1.0]heptene ring system with three methyl substituents at positions 4 and 7, and an acetate functional group attached to a methyl alcohol moiety at position 3 .

Chemical Identifiers

Table 1: Key Chemical Identifiers for 2-Carene-4-methanol, acetate

IdentifierValue
CAS Number15103-33-0
Molecular FormulaC₁₃H₂₀O₂
Molecular Weight208.3 g/mol
IUPAC Name(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate
European Community (EC) Number239-156-1
Standard InChIKeyJKPMQDRFEWGKLS-UHFFFAOYSA-N
PubChem Compound ID85801

The compound's standard InChI notation is InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3, which precisely defines its structure in a machine-readable format . This notation captures the arrangement of atoms and bonds that give the compound its unique properties.

Structural Characteristics

The molecule's structure consists of a bicyclic framework derived from carene, specifically 2-carene, with a methanol group at position 4 that has been acetylated . The SMILES notation CC1=CC2C(C2(C)C)CC1COC(=O)C provides a condensed representation of its chemical structure . The molecule features:

  • A bicyclo[4.1.0]hept-4-ene core structure

  • Three methyl groups at positions 4 and 7 (geminal dimethyl at position 7)

  • A methylene bridge connecting to an acetate group

  • An unsaturated carbon-carbon bond within the six-membered ring

This structural configuration contributes to the compound's physical and chemical behavior, particularly its fragrance properties and chemical reactivity.

Physical and Chemical Properties

2-Carene-4-methanol, acetate possesses distinct physical and chemical properties that influence its behavior in various chemical environments and applications.

Physical Properties

While comprehensive physical property data for 2-Carene-4-methanol, acetate is limited in available research literature, certain predicted properties can be derived from its structural features and comparison with similar compounds .

Table 2: Predicted Collision Cross Section Data for 2-Carene-4-methanol, acetate

Adductm/zPredicted CCS (Ų)
[M+H]+209.15361147.5
[M+Na]+231.13555160.7
[M+NH₄]+226.18015158.2
[M+K]+247.10949154.2
[M-H]-207.13905156.3
[M+Na-2H]-229.12100155.2
[M]+208.14578153.2
[M]-208.14688153.2

These collision cross section values are particularly useful in mass spectrometry analysis for compound identification and characterization . The compound's molecular structure suggests it would have low water solubility but good solubility in organic solvents such as ethanol, methanol, and acetone, which is typical for terpene acetates.

Chemical Reactivity

As an acetate ester, 2-Carene-4-methanol, acetate can undergo typical ester reactions, including:

  • Hydrolysis under acidic or basic conditions, which would regenerate 2-carene-4-methanol (the parent alcohol)

  • Transesterification in the presence of other alcohols and appropriate catalysts

  • Reduction to form primary alcohols

  • Saponification under alkaline conditions, which would yield the corresponding alcohol and acetate salt

The bicyclic structure with the cyclohexene ring provides sites for potential electrophilic additions across the carbon-carbon double bond, while the strained three-membered ring (cyclopropane) may undergo ring-opening reactions under appropriate conditions.

Synthesis and Related Compounds

Related Compounds

The compound is structurally related to several other terpenes and their derivatives, particularly:

  • 2-Carene-4-methanol (CAS: 15103-32-9) - The parent alcohol from which the acetate is derived

  • 3-Carene - A bicyclic monoterpene commonly found in pine resin and utilized in the synthesis of various carene derivatives

  • Other terpene acetates used in fragrance applications, such as bornyl acetate, which has been identified in essential oils of medicinal plants

In the broader context of terpene chemistry, related transformations have been documented, such as the diastereoselective C11 chlorination of (+)-3-carene using N-chlorosuccinimide and 4-dimethylaminopyridine, followed by oxidative cleavage of the resulting exocyclic alkene .

Applications and Uses

Fragrance Applications

2-Carene-4-methanol, acetate has been identified primarily for its potential applications in the fragrance industry. As noted in the available literature:

"The use of this compound as a fragrance component highlights its role in enhancing product appeal through scent without contributing significantly to other functional aspects like moisturizing or protecting skin."

This application aligns with the general use pattern of terpene acetates, which are frequently employed as fragrance components in cosmetics, perfumes, and personal care products due to their pleasant and distinctive odor profiles.

Analytical Methods and Identification

Mass spectrometry and chromatographic techniques are essential for the identification and characterization of 2-Carene-4-methanol, acetate in research and quality control settings.

Mass Spectrometry

The compound's mass spectral characteristics, particularly its predicted collision cross sections across various adduct forms (as shown in Table 2), provide valuable data for its identification using advanced analytical techniques . The molecular ion and fragmentation patterns would be distinctive due to the acetate group and bicyclic terpene structure.

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